2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)-N-(quinolin-5-yl)acetamide
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Description
2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)-N-(quinolin-5-yl)acetamide is a useful research compound. Its molecular formula is C18H14N6OS and its molecular weight is 362.41. The purity is usually 95%.
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Scientific Research Applications
Potential as TGF-beta Receptor Inhibitors
Research has identified certain derivatives as potent and selective inhibitors of the TGF-beta receptor 1. These compounds, including 2-acetamidoimidazoles, have shown significant activity and a superior pharmacokinetic profile, making them candidates for further optimization in targeting the TGF-beta pathway (Bonafoux et al., 2009).
Synthetic Methodologies
Innovative synthetic approaches have been developed for the efficient synthesis of quinazolin-4-ylamine and thieno[3,2-d]pyrimidin-4-ylamine derivatives under microwave irradiation conditions. These methods offer high yields and the ability to generate a small library of compounds rapidly, showcasing the versatility of similar chemical structures in synthetic chemistry (Yoon et al., 2004).
Antimicrobial and Anticancer Activity
Several studies have focused on the synthesis of novel derivatives incorporating the core structure of "2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)-N-(quinolin-5-yl)acetamide" to evaluate their antimicrobial and anticancer activities. For instance, new quinoline associated 1,3,4-thiadiazolo pyrimidin derivatives have been developed and shown to possess antibacterial abilities towards different microorganisms, indicating their potential as antimicrobial agents (Valluri et al., 2017). Furthermore, substituted 2-[(2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments have been synthesized and found to possess significant cytotoxicity and anticancer activity, especially against colon cancer, melanoma, and ovarian cancer cell lines (Kovalenko et al., 2012).
TSPO Ligands for Neuroprotective Agents
The pyrazolo[3,4-b]quinoline scaffold has been utilized in the design of new classes of compounds related to translocator protein (TSPO) ligands. These compounds exhibit high TSPO affinity, contributing to the exploration of chemical diversity in TSPO ligands and aiding in the design of new anxiolytic and neuroprotective agents (Cappelli et al., 2011).
Properties
IUPAC Name |
2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-N-quinolin-5-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6OS/c25-16(23-15-6-1-5-14-13(15)4-2-7-19-14)10-12-11-26-18(22-12)24-17-20-8-3-9-21-17/h1-9,11H,10H2,(H,23,25)(H,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMUIHDPIJBVPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)CC3=CSC(=N3)NC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.